N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide
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Overview
Description
“N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide” is a complex organic compound. It likely contains a benzyl group attached to a piperidine ring, which is further attached to a carbonyl group and a naphthalene sulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple functional groups. The piperidine ring would provide a cyclic structure, while the benzyl, carbonyl, and naphthalene sulfonohydrazide groups would likely contribute to the overall polarity and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Material Science Applications
New N,N′-substituted 1,4,5,8-naphthalene tetracarboxylic diimides (NTCDIs) have been synthesized, resulting in excellent electron mobilities as measured in organic field effect transistors (OFETs). This work demonstrates the potential of these compounds as air-stable n-channel materials for electronic applications, highlighting their good electron-acceptor property and potential use as n-type materials in the field of electronics and photovoltaics (See et al., 2008).
Medicinal Chemistry Applications
Naphthalene diimide (ND) derivatives exhibit potent stabilizing effects on human telomeric and gene promoter DNA quadruplexes. These compounds have shown inhibition of the growth of human cancer cells both in vitro and in vivo. The structural design of these compounds has been optimized to enhance their pharmacological properties, making them potent agents against pancreatic cancer cells by inducing cellular senescence without inhibiting telomerase activity. This suggests their role in cancer therapy, particularly in targeting telomere maintenance mechanisms within cancer cells (Micco et al., 2013).
Environmental Science Applications
The monitoring and toxicity studies of benzene- and naphthalenesulfonates in municipal sewage treatment plants have been conducted to understand their behavior and impact on the environment. These studies confirm the effectiveness of biological treatments in reducing total organic carbon (TOC) and monosulfonated compounds from wastewater. However, compounds like naphthalenedisulfonates show resistance to biological treatments, indicating a need for more effective methods to remove these pollutants from the environment (Alonso et al., 2005).
Mechanism of Action
Target of Action
N’-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide, also known as 1-benzyl-N’-(naphthalene-2-sulfonyl)piperidine-4-carbohydrazide, is a piperidine derivative . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They have shown activity against different viruses, including the H1N1 influenza virus and SARS-CoV2 .
Mode of Action
It is known that 4,4-disubstituted n-benzyl piperidines inhibit the h1n1 influenza virus through specific hemagglutinin fusion peptide interaction . Similarly, compounds with a piperidine core have been discovered as potential inhibitors of SARS-CoV2 .
Biochemical Pathways
It is known that piperidine derivatives can generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Result of Action
It is known that piperidine derivatives have shown activity against different viruses, including the h1n1 influenza virus and sars-cov2 .
Properties
IUPAC Name |
1-benzyl-N'-naphthalen-2-ylsulfonylpiperidine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(20-12-14-26(15-13-20)17-18-6-2-1-3-7-18)24-25-30(28,29)22-11-10-19-8-4-5-9-21(19)16-22/h1-11,16,20,25H,12-15,17H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLAVROBGRTKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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